[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
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Overview
Description
[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 5-methylthiophene-2-carboxylate: is a synthetic organic compound that features a benzodioxole moiety linked to a thiophene ring via an amino-oxoethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 5-methylthiophene-2-carboxylate typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Amino-Oxoethyl Linkage Formation: The intermediate benzodioxole is then reacted with an appropriate amino acid derivative to form the amino-oxoethyl linkage. This step often involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Thiophene Carboxylation: The final step involves the introduction of the thiophene ring. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a thiophene boronic acid or halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the amino-oxoethyl linkage, potentially converting it to an alcohol.
Substitution: The benzodioxole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodioxole and thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 5-methylthiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests possible activity against various biological targets, including enzymes and receptors involved in disease pathways. Studies have explored its anticancer, antimicrobial, and anti-inflammatory properties .
Industry
In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various commercial products.
Mechanism of Action
The mechanism of action of [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells. The benzodioxole moiety can interact with proteins through hydrogen bonding and hydrophobic interactions, while the thiophene ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] benzoate
- [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] furan-2-carboxylate
- [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] pyridine-2-carboxylate
Uniqueness
Compared to similar compounds, [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 5-methylthiophene-2-carboxylate is unique due to the presence of the thiophene ring, which can confer distinct electronic properties and reactivity. This uniqueness can translate into different biological activities and chemical behaviors, making it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-9-2-5-13(22-9)15(18)19-7-14(17)16-10-3-4-11-12(6-10)21-8-20-11/h2-6H,7-8H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAJLKQSYPJCSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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